molecular formula C18H19N3O2S B11127852 2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B11127852
M. Wt: 341.4 g/mol
InChI Key: WQJWKWCGRXZKSD-UHFFFAOYSA-N
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Description

2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is recognized for its potential applications in medicinal chemistry due to its unique structural features and biological activities. The imidazo[1,2-a]pyridine scaffold is known for its versatility and has been extensively studied for its therapeutic potential in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine coreThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (EtOH)

    Substitution: TEA, K2CO3, DMF, DCM

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
  • Imidazo[1,2-a]pyridine derivatives with different substituents

Uniqueness

2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine stands out due to its unique piperidin-1-ylsulfonyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable scaffold for drug discovery and development, offering potential advantages over other imidazo[1,2-a]pyridine derivatives in terms of potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H19N3O2S/c22-24(23,21-11-3-1-4-12-21)16-8-6-7-15(13-16)17-14-20-10-5-2-9-18(20)19-17/h2,5-10,13-14H,1,3-4,11-12H2

InChI Key

WQJWKWCGRXZKSD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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